molecular formula C12H18N2O5S B6471006 ethyl 5-methyl-1,1-dioxo-2-[(oxolan-2-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate CAS No. 2640884-96-2

ethyl 5-methyl-1,1-dioxo-2-[(oxolan-2-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B6471006
CAS No.: 2640884-96-2
M. Wt: 302.35 g/mol
InChI Key: KKNALMFNPCJYQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-1,1-dioxo-2-[(oxolan-2-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a sulfur-containing heterocyclic compound featuring a 1,2,6-thiadiazine core modified with a 1,1-dioxo group, a methyl substituent at position 5, and a tetrahydrofuran (oxolane)-derived side chain at position 2. This structural motif is significant in medicinal chemistry due to the thiadiazine scaffold’s versatility in drug design, particularly for antiviral applications .

Properties

IUPAC Name

ethyl 5-methyl-1,1-dioxo-2-(oxolan-2-ylmethyl)-1,2,6-thiadiazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S/c1-3-18-12(15)11-8-14(7-10-5-4-6-19-10)20(16,17)13-9(11)2/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNALMFNPCJYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the thiadiazine core, which influence physicochemical properties and biological activity. Key examples include:

Compound Name Substituent at Position 2 Key Features Biological Activity Reference
Ethyl 5-methyl-1,1-dioxo-2-[(oxolan-2-yl)methyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate Oxolan-2-ylmethyl Enhanced solubility due to polar oxolane group; moderate lipophilicity Potential antiviral activity
Ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate [5-(Pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl Higher lipophilicity; oxadiazole moiety may enhance metabolic stability HBV inhibitor (EC50: ~1.2 μM)
Ethyl 2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate 3-Chlorobenzyl Aromatic chlorophenyl group increases hydrophobicity; potential CNS effects Not specified
[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl derivative (S342-0376) Benzodioxol-oxadiazole hybrid Benzodioxol enhances π-π stacking; oxadiazole contributes to rigidity Anticancer/antiviral screening

Key Observations :

  • Oxolane vs. Oxadiazole Substituents : The oxolane group in the target compound improves aqueous solubility, whereas oxadiazole-containing analogs (e.g., ) exhibit higher metabolic stability due to resistance to enzymatic hydrolysis .
  • Aromatic vs.
Physicochemical and Crystallographic Properties
  • Solubility: The oxolane substituent’s ether oxygen facilitates hydrogen bonding, enhancing solubility in ethanol and DMSO compared to chlorophenyl derivatives .
  • Crystallography : SHELX and ORTEP-3 () were used to resolve crystal structures of related compounds. The oxolane group in the target compound may adopt a puckered conformation (Cremer-Pople parameters), influencing packing efficiency and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.